2-甲基丙基 N-(4-碘苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

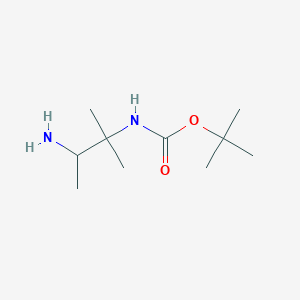

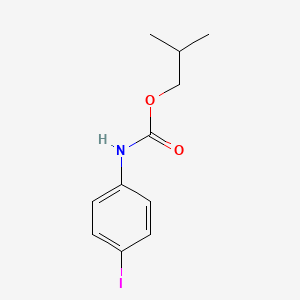

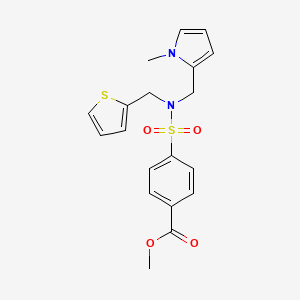

2-Methylpropyl N-(4-iodophenyl)carbamate, also known as iodopropamide or Telepaque, is a contrast agent used in X-ray imaging. The molecule contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate .

Synthesis Analysis

Carbamates, such as 2-methylpropyl N-(4-iodophenyl)carbamate, are integral parts of many approved therapeutic agents. They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .Molecular Structure Analysis

The molecular formula of 2-methylpropyl N-(4-iodophenyl)carbamate is C11H14INO2. The molecule contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate .Chemical Reactions Analysis

Carbamates, such as 2-methylpropyl N-(4-iodophenyl)carbamate, are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They are able to modulate inter- and intramolecular interactions with the target enzymes or receptors .Physical And Chemical Properties Analysis

Carbamates, such as 2-methylpropyl N-(4-iodophenyl)carbamate, display very good chemical and proteolytic stabilities . The presence of a C=O dipole allows carbamates to act as H-bond acceptors, whereas the N-C dipole allows them to act as H-bond donors, but to a lesser extent .科学研究应用

芳基炔前体开发

Ganta 和 Snowden (2007) 对 2-碘苯基三氟甲磺酸酯的制备进行了一项研究,揭示了 2-碘-3-甲氧基苯基三氟甲磺酸酯在非极性溶剂中的有效性。这项研究包括各种 2-碘苯基三氟甲磺酸酯的系统制备,重点介绍了 2-甲基丙基 N-(4-碘苯基)氨基甲酸酯等相关化合物在合成化学中必不可少的芳基炔开发中的潜在用途 (Ganta & Snowden, 2007).

分析化学:氨基甲酸酯检测

Krause (1979) 开发了一种高效液相色谱 (HPLC) 技术用于检测氨基甲酸酯,包括类似于 2-甲基丙基 N-(4-碘苯基)氨基甲酸酯的结构。该方法可以识别纳克级的氨基甲酸酯,显示了其在分析化学中检测此类化合物的应用 (Krause, 1979).

酶抑制研究

Fourneron 等人 (1991) 探讨了各种合成氨基甲酸酯对胆汁盐依赖性脂肪酶的抑制作用,提供了对类似于 2-甲基丙基 N-(4-碘苯基)氨基甲酸酯的化合物可能的生化相互作用和酶抑制特性的见解 (Fourneron et al., 1991).

光敏醇保护基

Loudwig 和 Goeldner (2001) 确定 N-甲基-N-(邻硝基苯基)氨基甲酸酯作为有效的光致去除醇保护基。类似的结构,如 2-甲基丙基 N-(4-碘苯基)氨基甲酸酯,可能在类似的背景下用于在复杂的合成过程中保护敏感的化学基团 (Loudwig & Goeldner, 2001).

药物开发中的分子建模

Sterling 等人 (2002) 合成了 N-炔丙基氨基茚和 N-炔丙基苯乙胺的氨基甲酸酯衍生物,纳入了氨基甲酰和炔丙胺药效团。他们强调了分子建模在理解类似化合物的相互作用中的重要性,表明 2-甲基丙基 N-(4-碘苯基)氨基甲酸酯在药物开发中的作用 (Sterling et al., 2002).

作用机制

Carbamates, including 2-methylpropyl N-(4-iodophenyl)carbamate, cause carbamylation of acetylcholinesterase at neuronal synapses and neuromuscular junctions . While they possess a similar mechanism of action to the irreversible phosphorylation of acetylcholinesterase by organophosphates, carbamates bind to acetylcholinesterase reversibly .

属性

IUPAC Name |

2-methylpropyl N-(4-iodophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-8(2)7-15-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWPBDDUDIYSEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NC1=CC=C(C=C1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)

![4-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B2419025.png)

![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-oxo-1H-quinoline-4-carboxylate](/img/structure/B2419027.png)

![4-((2-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2419029.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide](/img/structure/B2419031.png)

![8-{4-[(2,5-Dimethylphenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2419034.png)

![Tert-butyl 2-methylspiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2419035.png)

![7-(4-isobutyrylpiperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419037.png)